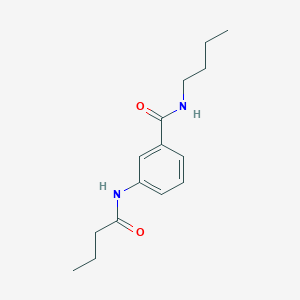

N-butyl-3-(butyrylamino)benzamide

Description

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

3-(butanoylamino)-N-butylbenzamide |

InChI |

InChI=1S/C15H22N2O2/c1-3-5-10-16-15(19)12-8-6-9-13(11-12)17-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,19)(H,17,18) |

InChI Key |

DRCJMULMELLZSU-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Butyl-3-(butyrylamino)benzamide belongs to a broader class of benzamide derivatives with varying substituents influencing physicochemical and biological properties. Key analogs include:

Key Observations :

- Hydrophobicity: The butyrylamino and N-butyl groups in the target compound increase hydrophobicity compared to Rip-B (methoxy) or Rip-D (hydroxyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Functional Groups : Unlike Rip-D, which has a hydroxyl group for metal coordination, the target compound lacks such moieties, limiting its use in metal-catalyzed reactions .

Key Findings :

- Slow-Binding Kinetics : Benzamides like the target compound exhibit slow-on/slow-off binding to HDAC1-3, enabling prolonged enzyme inhibition despite higher IC50 values .

- Selectivity: The butyrylamino group may confer selectivity for specific HDAC isoforms, though this requires experimental validation.

Physicochemical Properties

Melting points and NMR data from analogs provide indirect insights:

Implications :

- NMR shifts align with analogous benzamides, confirming structural integrity .

Preparation Methods

Stepwise Acylation of 3-Aminobenzoic Acid Derivatives

A classical approach involves the sequential functionalization of 3-aminobenzoic acid. First, the carboxylic acid group is activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the corresponding acyl chloride. Subsequent reaction with n-butylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields N-butyl-3-aminobenzamide. The free amine at the meta position is then acylated with butyryl chloride in the presence of a base such as triethylamine (TEA) or pyridine to introduce the butyrylamino group.

Key considerations:

One-Pot Synthesis Using Coupling Agents

Modern protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to streamline amide bond formation. For example, 3-aminobenzoic acid is treated with butylamine and EDC/NHS in dimethylformamide (DMF), followed by in situ acylation with butyric anhydride. This method reduces intermediate purification steps and achieves yields exceeding 70% under optimized conditions.

Sequential Functionalization Approaches

N-Butylation Followed by Acylation

An alternative route begins with the preparation of 3-nitrobenzamide. The nitro group serves as a directing group for subsequent functionalization. N-Butylation is achieved via Ullmann coupling using copper(I) iodide and 1,10-phenanthroline, reacting 3-nitrobenzamide with 1-bromobutane. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then acylated with butyryl chloride.

Advantages :

Protection-Deprotection Strategies

To prevent undesired reactions at the meta position, temporary protection of the amine is employed. For instance, the 3-amino group is protected with a tert-butoxycarbonyl (Boc) group before N-butylation. After deprotection using trifluoroacetic acid (TFA), the free amine is acylated with butyryl chloride.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in acylation steps. A mixture of 3-aminobenzoic acid, butylamine, and butyryl chloride in DMF undergoes microwave heating at 100°C for 15 minutes, achieving complete conversion. This method reduces reaction times from hours to minutes but requires specialized equipment.

Solid-Phase Synthesis

Immobilized resins such as Wang resin enable stepwise assembly. 3-Fmoc-aminobenzoic acid is attached to the resin, followed by Fmoc deprotection and coupling with butylamine. On-resin acylation with butyryl chloride and final cleavage yields the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Q & A

Q. What are the primary synthetic routes for N-butyl-3-(butyrylamino)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves acylation of 3-aminobenzamide with butyryl chloride under basic conditions (e.g., using sodium carbonate as a catalyst). Key steps include:

- Amide bond formation : Reacting the amino group with butyryl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Workup and purification : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~65–75%) depends on stoichiometric control and moisture exclusion .

- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2 ppm for aromatic protons, δ 1.5–2.1 ppm for butyl chain) are critical for confirming structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

- X-ray crystallography : Resolves steric effects of the butyrylamino and n-butyl groups on the benzamide core .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing polarized regions at the amide carbonyl and amino groups, which influence reactivity .

- Spectroscopic analysis : FT-IR confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved in enzyme inhibition studies?

Discrepancies in IC₅₀ values (e.g., against proteases or kinases) often arise from:

- Assay variability : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and incubation time to reduce false positives .

- Solubility effects : Use DMSO concentrations ≤1% (v/v) to avoid solvent interference. Confirm compound stability via LC-MS pre- and post-assay .

- Structural analogs : Compare with 3-amino-N-(sec-butyl)benzamide (PubChem CID: 18587445) to identify substituent-dependent activity trends .

Q. What strategies optimize the regioselective functionalization of this compound for targeted drug design?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to introduce halogens or alkyl groups at the para position relative to the amide .

- Protection/deprotection : Temporarily mask the butyrylamino group with Boc anhydride to enable selective modifications at the benzamide ring .

- Catalytic cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) attach aryl/heteroaryl groups to enhance binding affinity for biological targets .

Q. How does the steric bulk of the n-butyl group impact pharmacokinetic properties in preclinical models?

- LogP analysis : The n-butyl chain increases hydrophobicity (predicted LogP ~3.2), enhancing membrane permeability but reducing aqueous solubility. Use PEGylated formulations or cyclodextrin complexes to improve bioavailability .

- Metabolic stability : In vitro liver microsome assays (human/rat) identify oxidative degradation hotspots. Introduce fluorine atoms at the butyl chain to block CYP450-mediated metabolism .

Methodological Considerations

Q. What analytical techniques are essential for detecting degradation products during stability studies?

- UHPLC-QTOF-MS : Identifies hydrolyzed byproducts (e.g., 3-aminobenzamide) under accelerated storage conditions (40°C/75% RH) .

- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and acidic/basic hydrolysis to map degradation pathways .

Q. How should researchers design dose-response experiments to evaluate toxicity in cell-based assays?

- Dose range-finding : Start with 0.1–100 µM concentrations, using Alamar Blue or MTT assays to measure IC₅₀ in HEK-293 or HepG2 cells .

- Counter-screen selectivity : Test against primary human fibroblasts to differentiate cytotoxic vs. target-specific effects .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data for this compound?

- Conformational flexibility : Molecular dynamics simulations (100 ns) reveal that the butyrylamino group adopts multiple orientations in solution, affecting docking poses .

- Solvent effects : Include explicit water molecules in docking models (e.g., using AutoDock Vina) to improve correlation with SPR (surface plasmon resonance) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.